molecular formula C10H19NO2S B13199430 Spiro[4.5]decane-6-sulfonamide

Spiro[4.5]decane-6-sulfonamide

Cat. No.: B13199430
M. Wt: 217.33 g/mol
InChI Key: QGIYNGXKMWUOLA-UHFFFAOYSA-N
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Description

Spiro[45]decane-6-sulfonamide is a chemical compound characterized by a spirocyclic structure, where a sulfonamide group is attached to the sixth carbon of the spiro[45]decane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4.5]decane-6-sulfonamide typically involves the formation of the spirocyclic core followed by the introduction of the sulfonamide group. One common method involves the reaction of a suitable spiro[4.5]decane precursor with a sulfonamide reagent under controlled conditions. For example, the reaction of spiro[4.5]decane with chlorosulfonamide in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted spiro[4.5]decane derivatives.

Scientific Research Applications

Spiro[4

Mechanism of Action

The mechanism of action of spiro[4.5]decane-6-sulfonamide involves its interaction with specific molecular targets. For example, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, competing with natural substrates and preventing the hydroxylation of target proteins . This can lead to the stabilization of hypoxia-inducible factors and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[45]decane-6-sulfonamide is unique due to its specific sulfonamide functional group, which imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

spiro[4.5]decane-10-sulfonamide

InChI

InChI=1S/C10H19NO2S/c11-14(12,13)9-5-1-2-6-10(9)7-3-4-8-10/h9H,1-8H2,(H2,11,12,13)

InChI Key

QGIYNGXKMWUOLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCC2)C(C1)S(=O)(=O)N

Origin of Product

United States

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